molecular formula C18H15N3O3S B2807509 Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate CAS No. 2034239-45-5

Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate

Cat. No.: B2807509
CAS No.: 2034239-45-5
M. Wt: 353.4
InChI Key: XCZPJGXZXXEDRZ-UHFFFAOYSA-N
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Description

Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazine ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄), to form an intermediate compound . This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.

Properties

IUPAC Name

methyl 4-[(3-thiophen-2-ylpyrazin-2-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-24-18(23)13-6-4-12(5-7-13)17(22)21-11-14-16(20-9-8-19-14)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZPJGXZXXEDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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